molecular formula C11H11BrN2O2 B1429162 Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 907945-82-8

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1429162
CAS No.: 907945-82-8
M. Wt: 283.12 g/mol
InChI Key: ULSKXXDRTOINIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with a fused bicyclic structure. It is recognized for its applications in medicinal chemistry and material science due to its unique structural characteristics. The compound has a molecular weight of 283.12 g/mol and is often used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-methylpyridine with ethyl isocyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the position of substituents or functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Biological Activity

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 283.12 g/mol
  • Melting Point : 69-72°C
  • Density : 1.6 g/cm³

The compound features a fused bicyclic structure characteristic of imidazo[1,2-a]pyridine derivatives, which are known for their ability to interact with various biological targets.

Target Interactions

This compound exhibits several biological activities primarily attributed to its structural characteristics:

  • Antibacterial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown anti-proliferative effects against specific bacterial strains. The mechanism involves disruption of bacterial growth pathways and inhibition of essential enzymes .
  • Antitumor Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. This is likely mediated through the modulation of signaling pathways related to cell survival and death .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • In vitro experiments revealed that this compound could reduce viability in human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at concentrations ranging from 50 to 100 µM, indicating potent cytotoxic effects .
  • Mechanistic Insights :
    • The compound was found to induce DNA damage and activate cellular stress responses in cancer cells, leading to increased apoptosis rates. This suggests a potential role in cancer therapy as a DNA-damaging agent .

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceutical agents:

  • Anti-Tuberculosis Agents : Its structural properties make it a candidate for designing drugs targeting Mycobacterium tuberculosis .
  • Novel Therapeutics : Ongoing research is focused on modifying the compound to enhance its efficacy against resistant bacterial strains and various cancers.

Summary of Biological Activity

Activity TypeMechanism of ActionReference
AntibacterialInhibition of bacterial growth pathways
AntitumorInduction of apoptosis in cancer cells
Immune ModulationPotential modulation of immune responses

Properties

IUPAC Name

ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSKXXDRTOINIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.